molecular formula C32H42O17 B12392672 Nortrachelogenin 4'-O-|A-gentiobioside

Nortrachelogenin 4'-O-|A-gentiobioside

Cat. No.: B12392672
M. Wt: 698.7 g/mol
InChI Key: PYMWBOXBOZRSHG-HLGCWGIDSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Nortrachelogenin 4’-O-β-gentiobioside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of oxidized lignan derivatives.

    Reduction: Formation of reduced lignan derivatives.

    Substitution: Formation of substituted lignan derivatives with various functional groups.

Scientific Research Applications

Nortrachelogenin 4’-O-β-gentiobioside has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of lignans and their derivatives.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Nortrachelogenin 4’-O-β-gentiobioside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Nortrachelogenin 4’-O-β-gentiobioside can be compared with other lignans, such as:

    Trachelogenin: Another lignan isolated from Trachelospermum jasminoides with similar biological activities.

    Pinoresinol: A lignan found in various plants, known for its antioxidant and anti-inflammatory properties.

    Secoisolariciresinol: A lignan with potential anticancer and cardiovascular benefits.

Uniqueness: Nortrachelogenin 4’-O-β-gentiobioside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C32H42O17

Molecular Weight

698.7 g/mol

IUPAC Name

(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

InChI

InChI=1S/C32H42O17/c1-43-19-8-14(3-5-17(19)34)7-16-12-46-31(41)32(16,42)10-15-4-6-18(20(9-15)44-2)47-30-28(40)26(38)24(36)22(49-30)13-45-29-27(39)25(37)23(35)21(11-33)48-29/h3-6,8-9,16,21-30,33-40,42H,7,10-13H2,1-2H3/t16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32-/m0/s1

InChI Key

PYMWBOXBOZRSHG-HLGCWGIDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O)O

Origin of Product

United States

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